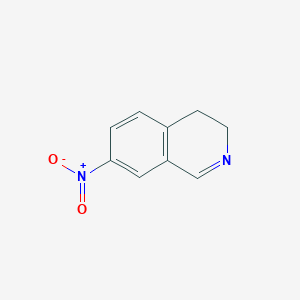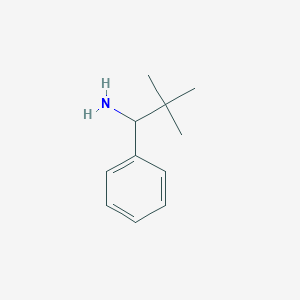![molecular formula C9H9F3N2O2 B1308849 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide CAS No. 307557-56-8](/img/structure/B1308849.png)
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide is a derivative of acetohydrazide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly synthesized or evaluated in the provided papers, related compounds with similar structural motifs have been studied. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and shown to possess antimicrobial activities . Additionally, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and tested for their lipase and α-glucosidase inhibition properties .
Synthesis Analysis
The synthesis of related acetohydrazide derivatives typically involves cyclization reactions and the use of reagents such as POCl3 or PPA to facilitate the formation of heterocyclic structures . In another study, the starting compound 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide was used to synthesize a series of thiosemicarbazides and oxadiazole-thiones, which were further modified to produce triazol-thiones and Mannich bases . These synthetic routes are indicative of the versatility of acetohydrazide derivatives in forming a variety of heterocyclic compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and mass analysis . Additionally, X-ray single-crystal determination has been employed to elucidate the geometry of similar molecules, such as 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, and computational studies using Hartree-Fock (HF) and density functional theory (DFT) have been conducted to compare the molecular geometry in the ground state . These methods are crucial for confirming the structure of synthesized compounds and for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetohydrazide derivatives can be quite diverse. For example, the compound mentioned in paper underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for these compounds to participate in bioconjugation reactions. This type of chemical reactivity is important for the development of novel compounds with enhanced biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be influenced by the presence of various substituents. For instance, the crystal structure of (2-methyl-phenoxy)-acetohydrazide shows that the compound crystallizes in the monoclinic crystal system and forms two-dimensional networks through hydrogen bonding . These interactions can significantly affect the solubility, stability, and overall behavior of the compound in biological systems. The presence of trifluoromethyl groups, as in the compound of interest, would likely contribute to the compound's lipophilicity and could affect its biological activity.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide with significant antimicrobial activity. For instance, the synthesis of triazolothiadiazoles and their evaluation against various bacterial and fungal strains have shown potent antimicrobial properties comparable to standard drugs, indicating their potential in developing new antimicrobial agents (Hunashal & Satyanarayana, 2012).
Nonlinear Optical Properties
Another avenue of research involves the investigation of the nonlinear optical properties of hydrazones derived from 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide. Studies have identified these compounds as potential candidates for optical device applications, such as optical limiters and switches, due to their effective third-order nonlinear optical properties and optical power limiting behavior (Naseema et al., 2010).
Antimicrobial and Bioactivity Evaluation
Further research has synthesized new derivatives exhibiting significant antimicrobial activity against various pathogens. This includes the creation of novel N1-substituted pyrazol-4-carbaldehyde derivatives bearing a 2, 4-dichloro phenyl moiety, showcasing enhanced biological activity, which is crucial for the development of more efficient drugs (Chandrashekhar et al., 2013).
Corrosion Inhibition
The development of organic nanoparticles (ONPs) based on acetohydrazides for corrosion inhibition on mild steel in acidic environments has opened new pathways in materials science. These ONPs have shown remarkable efficacy in protecting steel surfaces, offering potential applications in industrial maintenance (Mandour et al., 2018).
Antitumor Activity
Moreover, research has extended into the synthesis of 2-[3-(Trifluoromethyl)phenoxy]acetohydrazide derivatives as antitumor agents. Certain derivatives have displayed promising anticancer activity against various cancer cell lines, highlighting the compound's potential in oncological research (Li et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRVYODCHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396001 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenoxy]acetohydrazide | |
CAS RN |
307557-56-8 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

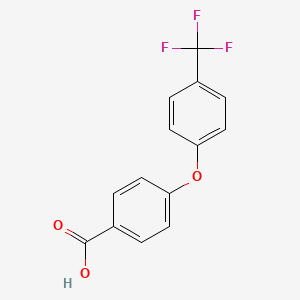
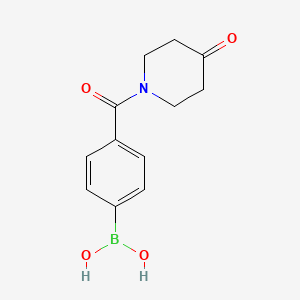
![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)

![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
![1-(4-pyridinyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1308811.png)
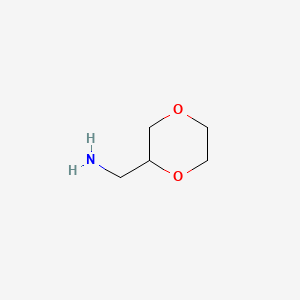
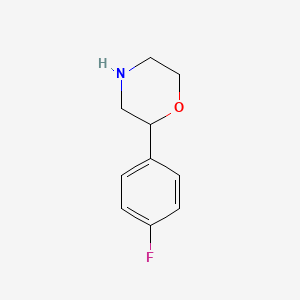
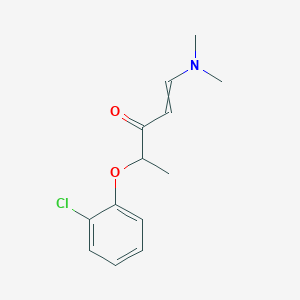
![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
